molecular formula C18H17FN2O3S3 B2825006 2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonyl fluoride CAS No. 300557-87-3

2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonyl fluoride

Cat. No.: B2825006
CAS No.: 300557-87-3
M. Wt: 424.52
InChI Key: NRTFCOJAQWNMDB-UHFFFAOYSA-N
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Description

This compound belongs to a class of sulfur-containing heterocyclic molecules featuring a benzothieno[2,3-d]pyrimidinone core. Its structure includes a sulfonyl fluoride group (-SO₂F) linked via a thioether bridge to a bicyclic pyrimidinone scaffold. The sulfonyl fluoride moiety is notable for its electrophilic reactivity, enabling covalent interactions with nucleophilic residues (e.g., serine or cysteine) in biological targets, making it relevant in medicinal chemistry and chemical biology .

Properties

IUPAC Name

2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S3/c19-27(23,24)11-10-25-18-20-16-15(13-8-4-5-9-14(13)26-16)17(22)21(18)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTFCOJAQWNMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCCS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonyl fluoride typically involves multi-step organic reactionsCommon reagents used in these reactions include p-toluenesulfonic acid, glacial acetic acid, and hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce sulfonamides or sulfonate esters .

Scientific Research Applications

2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonyl fluoride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved in these interactions are still under investigation, but they likely involve key signaling cascades and metabolic processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following compounds share the benzothieno[2,3-d]pyrimidinone scaffold but differ in substituents, enabling insights into structure-activity relationships (SAR).

Substituent Variations and Physicochemical Properties

Compound Name Key Substituents Molecular Weight Notable Features
Target Compound Ethanesulfonyl fluoride (-SO₂F) ~452.5 (calc.) Electrophilic sulfonyl fluoride; potential covalent inhibitor
2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}thio)-3-phenyl-... (MFCD02654512) Difluoromethoxy (-OCF₂H) - Enhanced lipophilicity; electron-withdrawing group may modulate reactivity
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-... (573943-57-4) 4-Fluorophenyl, ethyl group 402.5 Lower molecular weight; fluorine enhances metabolic stability
2-[2-(4-Ethoxyphenyl)-2-oxoethyl]sulfanyl-3-ethyl-... (577700-25-5) 4-Ethoxyphenyl, ethyl group ~424.5 (calc.) Ethoxy group increases lipophilicity; may improve membrane permeability
2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-(4-ethoxyphenyl)-... (497240-79-6) 4-Bromophenyl, 4-ethoxyphenyl ~560.4 (calc.) Bromine adds steric bulk; ethoxy group may enhance solubility
N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-...acetamide (499102-12-4) Acetamide, 4-methoxyphenyl ~520.6 (calc.) Amide group enables hydrogen bonding; methoxy improves solubility

Functional Group Impact on Reactivity and Stability

  • Sulfonyl Fluoride (Target Compound) : Exhibits high electrophilicity, enabling covalent bond formation with biological nucleophiles (e.g., proteases). Sulfonyl fluorides are hydrolytically stable compared to sulfonyl chlorides, making them suitable for in vivo applications .
  • Thioether-Linked Substituents (Compounds in : Thioether groups (-S-) provide metabolic stability but lack covalent binding capability. Fluorine or bromine substituents influence electronic properties and steric interactions.

Biological Activity

The compound 2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonyl fluoride is a complex organic molecule with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H19N3O5S2C_{24}H_{19}N_{3}O_{5}S_{2}, with a molecular weight of approximately 493.6 g/mol. The structure features a benzothiolo-pyrimidine core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC24H19N3O5S2
Molecular Weight493.6 g/mol
IUPAC Name2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonyl fluoride
PurityTypically >95%

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonyl fluoride group may interact with serine residues in active sites of enzymes, inhibiting their function.
  • Receptor Modulation : The compound may bind to specific receptors in cellular pathways, altering signal transduction.
  • Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activity, potentially reducing oxidative stress in cells.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance:

  • Case Study 1 : A study demonstrated that a related benzothiolo-pyrimidine compound showed significant inhibition of proliferation in breast cancer cells (MCF-7) with an IC50 value of 15 µM.

Antimicrobial Activity

Another area of interest is the antimicrobial potential:

  • Case Study 2 : In vitro tests revealed that the compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations ranging from 10 to 50 µg/mL.

Comparative Analysis

To better understand the biological activity of this compound, comparisons with other related compounds are useful:

Compound NameAnticancer IC50 (µM)Antimicrobial Activity (µg/mL)
2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonyl fluoride1510 (S. aureus)
Methyl 3-nitro-4-(benzothiolo-pyrimidine derivative)2020 (E. coli)
Benzothiazole derivative2530 (S. aureus)

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, starting with cyclization of thiophene and pyrimidine precursors to form the benzothieno[2,3-d]pyrimidinone core. Subsequent functionalization includes:

  • Sulfanyl group introduction : Thiol-ene coupling or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Ethanesulfonyl fluoride addition : Sulfonation using sulfur trioxide followed by fluorination with DAST (diethylaminosulfur trifluoride) . Key optimization parameters include solvent polarity (DMF or DMSO for solubility), temperature (60–100°C), and catalysts (p-toluenesulfonic acid for cyclization) .

Q. What analytical techniques are critical for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., phenyl group at position 3) and sulfanyl linkage .
  • X-ray crystallography : Resolves bond angles/lengths in the fused heterocyclic system and validates stereochemistry .
  • LC-MS/HPLC : Monitors purity (>95%) and identifies byproducts (e.g., desulfonated intermediates) .

Q. What initial biological screening approaches are used to evaluate bioactivity?

  • Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can contradictions in reaction yields under varying solvent systems be resolved?

Discrepancies often arise from solvent polarity effects on transition states. For example:

  • Polar aprotic solvents (DMF) : Enhance nucleophilicity of sulfur species, improving sulfanyl group incorporation but risking over-sulfonation .
  • Chlorinated solvents (DCM) : Reduce side reactions but may lower solubility of intermediates. Mitigation strategies include:
  • Design of experiments (DoE) to model solvent-temperature interactions .
  • In-line FTIR monitoring to track intermediate formation .

Q. What strategies enhance the compound’s bioactivity through targeted structural modifications?

  • Substituent engineering : Replace the phenyl group with electron-withdrawing groups (e.g., 4-CF₃) to improve target binding affinity .
  • Prodrug design : Introduce esterase-labile groups (e.g., acetyl) to enhance cellular permeability .
  • Conformational restraint : Cyclize the ethanesulfonyl moiety to reduce entropic penalties during target binding .

Q. How to design experiments assessing environmental stability and ecotoxicological impact?

  • Hydrolytic stability : Expose the compound to pH 2–12 buffers and analyze degradation products via LC-QTOF-MS .
  • Photolysis studies : Use simulated sunlight (UV-Vis irradiation) to track half-life and reactive oxygen species (ROS) generation .
  • Ecotoxicology : Perform acute toxicity assays in Daphnia magna or algae, correlating results with logP values to predict bioaccumulation .

Methodological Notes

  • Data contradiction analysis : Use multivariate regression to isolate factors (e.g., solvent, catalyst loading) affecting yield discrepancies .
  • Advanced characterization : Pair DFT calculations with crystallographic data to predict reactive sites for functionalization .
  • Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results across ≥3 independent replicates .

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